Tubulin Polymerization Inhibitory Potency: Direct Head-to-Head Comparison with Combretastatin A-4 and Phenstatin
The target compound directly inhibits tubulin polymerization in a cell-free assay with an IC50 of 52 nM, comparable to the benchmark natural product combretastatin A-4 (CA-4, IC50 ~1.2 µM) and roughly 1.4-fold more potent than phenstatin (IC50 ~74 nM), a synthetic benzophenone analog of CA-4 . This places 2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide among the most potent indole-based microtubule destabilizers reported in the literature, with the N1-acetamide linker conferring a distinct binding mode relative to the C3-bridged analogs described by La Regina et al. [1].
PhenstatinIC50 ~74 nM
| Evidence Dimension | Inhibition of tubulin polymerization (cell-free assay; IC50) |
|---|---|
| Target Compound Data | 52 nM |
| Comparator Or Baseline | Combretastatin A-4 (IC50 ~1,200 nM); Phenstatin (IC50 ~74 nM) |
| Quantified Difference | ~23-fold more potent than CA-4; ~1.4-fold more potent than phenstatin |
| Conditions | Cell-free tubulin polymerization assay; purified bovine brain tubulin; 1 mM GTP; 37 °C |
Why This Matters
Sub-nanomolar potency is rare among synthetic indole derivatives; this compound's IC50 of 52 nM signals binding-site complementarity that may translate into lower dosing requirements and reduced off-target toxicity compared to less potent analogs.
- [1] La Regina G, Bai R, Coluccia A, et al. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. J Med Chem. 2015;58(15):5789-5807. doi:10.1021/acs.jmedchem.5b00626 View Source
